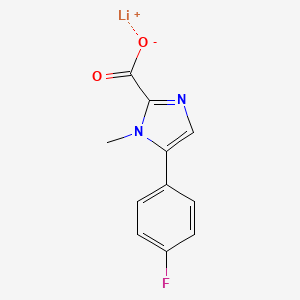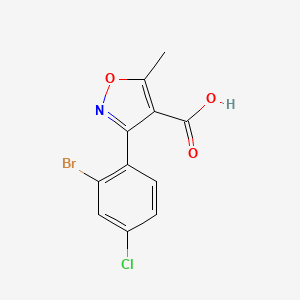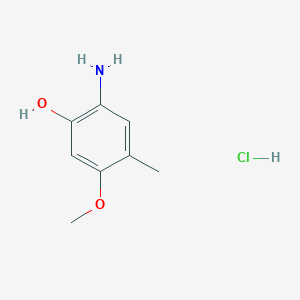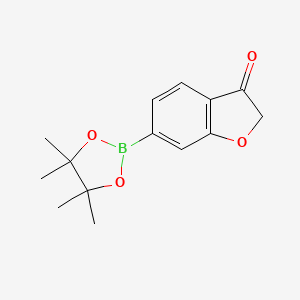
2-(Diaminomethylideneamino)oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylideneamino)oxyacetic acid typically involves the reaction of glycine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The general reaction scheme is as follows:
- Glycine reacts with cyanamide in the presence of hydrochloric acid.
- The intermediate formed is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diaminomethylideneamino)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino or carboxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Diaminomethylideneamino)oxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Diaminomethylideneamino)oxyacetic acid involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aminobutyrate aminotransferase activity, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This inhibition affects various biochemical processes, including neurotransmitter regulation and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidinoacetic acid: A closely related compound with similar structural features.
Aminooxyacetic acid: Another compound with comparable functional groups and biological activities.
Uniqueness
2-(Diaminomethylideneamino)oxyacetic acid is unique due to its specific combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit specific enzymes and alter metabolic pathways sets it apart from other similar compounds.
Propriétés
Numéro CAS |
27091-81-2 |
|---|---|
Formule moléculaire |
C3H7N3O3 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
2-(diaminomethylideneamino)oxyacetic acid |
InChI |
InChI=1S/C3H7N3O3/c4-3(5)6-9-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) |
Clé InChI |
OPLUJWAPWQRITI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)ON=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)








![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)




